sodium;ethyl 3-cyano-2-oxopropanoate

Description

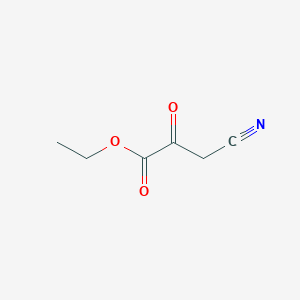

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;ethyl 3-cyano-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBNFHLHRQPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)[CH-]C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53544-13-1 | |

| Record name | Propanoic acid, 3-cyano-2-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53544-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sodium 1-cyano-2-(ethoxycarbonyl)-2-oxoethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium;ethyl 3-cyano-2-oxopropanoate

This guide provides a comprehensive overview of the synthesis of sodium;ethyl 3-cyano-2-oxopropanoate, a valuable intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of the synthesis pathway, offering a detailed experimental protocol, mechanistic insights, and critical safety considerations.

Introduction and Significance

This compound is a versatile building block in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its unique trifunctional nature, possessing a nitrile, a ketone, and an ester group, allows for diverse chemical transformations. This makes it a sought-after precursor in the development of novel pharmaceuticals and agrochemicals. The synthesis of this compound is primarily achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The Core Synthesis Pathway: A Crossed Claisen Condensation

The most common and efficient route to ethyl 3-cyano-2-oxopropanoate, the precursor to the final sodium salt, is the crossed Claisen condensation between ethyl cyanoacetate and diethyl oxalate.[1][2] This reaction is particularly effective because diethyl oxalate lacks α-hydrogens and therefore cannot undergo self-condensation, acting solely as the electrophilic acceptor. Ethyl cyanoacetate, with its acidic α-hydrogens, serves as the nucleophilic donor.[1][2]

Mechanistic Insights

The Claisen condensation proceeds through a series of well-defined steps, driven by the formation of a highly stabilized enolate anion.[3]

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate ion. The use of an alkoxide base corresponding to the ester's alcohol component (in this case, ethoxide for an ethyl ester) is crucial to prevent transesterification, a potential side reaction.[3][4]

-

Nucleophilic Attack: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the β-keto ester, ethyl 3-cyano-2-oxopropanoate.

-

Deprotonation and Product Stabilization: The newly formed β-keto ester has a highly acidic proton on the α-carbon, situated between two electron-withdrawing groups (the ketone and the ester). This proton is readily abstracted by the alkoxide base, forming a highly resonance-stabilized enolate of the product. This essentially irreversible deprotonation step is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[3]

-

Protonation (Work-up): Subsequent acidification of the reaction mixture in a work-up step protonates the enolate to yield the final neutral product, ethyl 3-cyano-2-oxopropanoate.

Sources

A Comprehensive Technical Guide to Sodium; Ethyl 3-Cyano-2-Oxopropanoate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Synthon

In the landscape of modern medicinal chemistry, the strategic deployment of versatile chemical building blocks is paramount to the efficient discovery and development of novel therapeutics. Sodium;ethyl 3-cyano-2-oxopropanoate (CAS Number: 53544-13-1), the sodium salt of ethyl 3-cyano-2-oxopropanoate, has emerged as a synthon of significant interest. Its unique molecular architecture, featuring a reactive enolate system flanked by a nitrile and an ester group, imparts a dual nucleophilic and electrophilic character, rendering it a powerful tool in the synthesis of a diverse array of heterocyclic scaffolds that form the core of many marketed drugs and clinical candidates.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a focus on leveraging its unique characteristics in the context of drug development.

Physicochemical and Structural Characteristics

This compound is the sodium salt of the enol tautomer of ethyl 3-cyano-2-oxopropanoate. The presence of the electron-withdrawing cyano and ester groups significantly increases the acidity of the α-proton, facilitating the formation of a stable enolate.

| Property | Value | Source(s) |

| CAS Number | 53544-13-1 | [1] |

| Molecular Formula | C₆H₆NNaO₃ | |

| Molecular Weight | 163.11 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in water and polar organic solvents |

The corresponding neutral form, ethyl 3-cyano-2-oxopropanoate, exists in a keto-enol tautomerism, with the enol form being significantly populated.

| Property | Value | Source(s) |

| CAS Number | 56290-86-9 | [2][3] |

| Molecular Formula | C₆H₇NO₃ | [2][3] |

| Molecular Weight | 141.12 g/mol | [2][3] |

| Boiling Point | 241.2 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 101.4 ± 12.8 °C | [3] |

Synthesis and Purification: A Practical Laboratory Protocol

The synthesis of this compound is typically achieved through a Claisen condensation of diethyl oxalate and acetonitrile, followed by in-situ salt formation. Below is a detailed, self-validating protocol for its laboratory-scale preparation.

Experimental Protocol: Synthesis of Sodium; Ethyl 3-Cyano-2-Oxopropanoate

Materials:

-

Diethyl oxalate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide (21% solution in ethanol)

-

Anhydrous diethyl ether

-

Anhydrous ethanol

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere manifold (e.g., Schlenk line)

-

Büchner funnel and filter flask

Step-by-Step Procedure:

-

Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with a solution of sodium ethoxide in ethanol (100 mL). Anhydrous acetonitrile (20.5 g, 0.5 mol) is then added to the flask.

-

Addition of Diethyl Oxalate: Diethyl oxalate (73 g, 0.5 mol) is added dropwise from the dropping funnel to the stirred solution at room temperature over a period of 30 minutes. An exothermic reaction is observed, and the reaction mixture turns into a thick, pale-yellow slurry.

-

Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours to ensure complete reaction.

-

Isolation of the Product: The reaction mixture is cooled in an ice bath, and 200 mL of anhydrous diethyl ether is added to precipitate the sodium salt completely.

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration using a Büchner funnel, washed with two 50 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The resulting off-white solid is dried under vacuum to yield this compound. The product should be stored under an inert atmosphere to prevent hydrolysis.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of the neutral form, ethyl 3-cyano-2-oxopropanoate, is crucial for reaction monitoring and quality control. The following table summarizes its key spectroscopic features.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 2H, -CH₂CN), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 185.2 (C=O, keto), 161.5 (C=O, ester), 114.8 (CN), 63.2 (-OCH₂CH₃), 35.8 (-CH₂CN), 13.9 (-OCH₂CH₃) |

| **FT-IR (neat) ν (cm⁻¹) ** | ~2250 (C≡N stretch), ~1740 (C=O ester stretch), ~1720 (C=O keto stretch) |

| Mass Spectrometry (EI) m/z | 141 (M⁺), 113, 98, 70 |

The Dual Reactivity of the Enolate: A Gateway to Heterocyclic Scaffolds

The synthetic utility of this compound stems from its ambident nucleophilic nature and the presence of multiple electrophilic sites. The stabilized enolate can react with electrophiles at either the α-carbon or the oxygen atom, with C-alkylation being the more common pathway in many synthetic applications.

Reaction with Hydrazine: Synthesis of Pyrazole Derivatives

A cornerstone application of this synthon is its reaction with hydrazine and its derivatives to construct the pyrazole ring, a privileged scaffold in medicinal chemistry found in numerous anti-inflammatory, anticancer, and antiviral drugs.[4]

Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of hydrazine on one of the carbonyl groups of the keto-ester, followed by an intramolecular cyclization and subsequent dehydration.

Caption: Reaction of this compound with hydrazine.

This reaction provides a facile entry into highly functionalized pyrazoles, which can be further elaborated into more complex molecular architectures. For instance, the resulting aminopyrazole can serve as a key intermediate in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds known to exhibit potent kinase inhibitory activity.[4][5]

Applications in Drug Development: A Case Study of JAK Inhibitors

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases.[6] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. The synthesis of several JAK inhibitors, including tofacitinib, involves the construction of a cyanoacetamide moiety, a transformation for which ethyl 3-cyano-2-oxopropanoate and its derivatives are well-suited precursors.

While not a direct starting material in the most common reported syntheses of tofacitinib, the reaction of a key piperidine intermediate with a cyanoacetic acid derivative to form the crucial cyanoacetyl group is a central transformation. The use of this compound in this context would lead to a related α-substituted cyanoacetamide, highlighting the potential of this building block in generating diverse libraries of JAK inhibitors for structure-activity relationship (SAR) studies.

Sources

- 1. Buy this compound | 53544-13-1 [smolecule.com]

- 2. Ethyl 3-cyano-2-oxopropanoate | C6H7NO3 | CID 11309560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-cyano-2-oxopropanoate | CAS#:56290-86-9 | Chemsrc [chemsrc.com]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 3-cyano-2-oxopropanoate: A Versatile Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyano-2-oxopropanoate, also known by synonyms such as ethyl cyanopyruvate and 3-cyano-2-oxopropanoic acid ethyl ester, is a multifunctional organic compound with significant potential in synthetic chemistry.[1][2] Its unique molecular architecture, featuring a reactive α-ketoester, a nitrile group, and an active methylene group, makes it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and potential applications of ethyl 3-cyano-2-oxopropanoate, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The structural attributes of ethyl 3-cyano-2-oxopropanoate are central to its chemical behavior. The molecule incorporates an ethyl ester, a ketone, and a nitrile functional group, all of which contribute to its reactivity.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₃ | [1][2] |

| Molecular Weight | 141.12 g/mol | [1][2] |

| CAS Number | 56290-86-9 | [1] |

| IUPAC Name | ethyl 3-cyano-2-oxopropanoate | [2] |

| SMILES | CCOC(=O)C(=O)CC#N | [2] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | 241.2 ± 23.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 101.4 ± 12.8 °C (Predicted) | [3] |

| Storage | 2-8°C in a refrigerator | [1] |

Synthesis of Ethyl 3-cyano-2-oxopropanoate

Proposed Synthetic Pathway: Acylation of Ethyl Cyanoacetate

A common method for the synthesis of β-keto esters is the Claisen condensation or a related acylation reaction. In this proposed synthesis, ethyl cyanoacetate would serve as the nucleophilic component, and a suitable acylating agent would provide the acetyl group.

Reaction Scheme:

Proposed Synthesis Workflow

Step-by-Step Experimental Protocol (Hypothetical):

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

-

Base Addition: Carefully add sodium metal to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and should be performed with caution.

-

Nucleophile Addition: Once the sodium has completely reacted, cool the solution to 0-5 °C using an ice bath. Add ethyl cyanoacetate dropwise to the sodium ethoxide solution while maintaining the temperature.

-

Acylation: To the resulting solution of the ethyl cyanoacetate enolate, add an equimolar amount of a suitable acylating agent, such as acetyl chloride or acetic anhydride, dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat under reflux to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid or hydrochloric acid). Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium ethoxide and the enolate intermediate with atmospheric moisture and oxygen.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to avoid side reactions, such as the hydrolysis of the ester and the quenching of the base and enolate.

-

Controlled Temperature: The initial deprotonation and acylation steps are performed at low temperatures to control the exothermicity of the reaction and minimize side reactions. Subsequent heating may be required to ensure the reaction goes to completion.

Reactivity and Synthetic Utility

The chemical reactivity of ethyl 3-cyano-2-oxopropanoate is dictated by its three primary functional groups: the α-ketoester, the nitrile, and the active methylene protons. This trifunctional nature makes it a versatile synthon for the construction of various molecular scaffolds.

Reactions at the Carbonyl Group

The ketone and ester carbonyls are susceptible to nucleophilic attack. The ketone is generally more reactive towards nucleophiles than the ester. Reactions with primary amines can lead to the formation of imines or enamines, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles.

Reactions Involving the Nitrile Group

The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile can yield a primary amine. The nitrile group can also participate in cycloaddition reactions.

Reactions of the Active Methylene Group

The methylene group situated between the two carbonyl groups and adjacent to the nitrile group is highly acidic and can be readily deprotonated by a mild base to form a stable enolate. This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

-

Acylation: Reaction with acylating agents to introduce acyl groups.

-

Condensation Reactions: Knoevenagel and Thorpe-Ziegler reactions with aldehydes, ketones, and other nitriles to form more complex structures.

Applications in Drug Discovery and Development

While specific examples of the direct use of ethyl 3-cyano-2-oxopropanoate in the synthesis of marketed drugs are not prevalent in the available literature, its structural motifs are found in numerous biologically active compounds. Its analogs, such as ethyl cyanoacetate, are widely used in medicinal chemistry.[4] The reactivity profile of ethyl 3-cyano-2-oxopropanoate makes it an attractive starting material for the synthesis of various heterocyclic systems that form the core of many pharmaceuticals.

Synthesis of Pyridine and Pyridone Derivatives

The pyridine and pyridone scaffolds are present in a wide range of therapeutic agents. Ethyl 3-cyano-2-oxopropanoate can serve as a key building block for the synthesis of substituted pyridines and pyridones through condensation reactions with various dinucleophiles. For instance, reaction with an enamine could lead to the formation of a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. The 3-cyano-2-oxopyridine moiety is found in drugs like Milrinone, used for the treatment of congestive heart failure.[5]

Precursor to Bioactive Heterocycles

The versatile reactivity of ethyl 3-cyano-2-oxopropanoate allows for its use in the construction of other important heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, many of which exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[6]

Potential applications in medicinal chemistry.

Spectroscopic Characterization

-

¹H NMR: An ethyl group signal consisting of a triplet and a quartet, and a singlet for the methylene protons. The chemical shifts would be influenced by the neighboring electron-withdrawing groups.

-

¹³C NMR: Signals for the two carbonyl carbons (ketone and ester), the nitrile carbon, the methylene carbon, and the two carbons of the ethyl group. The carbonyl carbons would appear at the downfield end of the spectrum.

-

IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), and two C=O stretches for the ketone and ester groups (typically in the range of 1700-1750 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 141. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and carbon monoxide.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for ethyl 3-cyano-2-oxopropanoate is not widely available. Therefore, it is prudent to handle this compound with the same precautions as for other reactive cyano and keto-ester compounds, such as ethyl cyanoacetate.[7][8]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is recommended to store it in a refrigerator at 2-8°C.[1]

-

In case of Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[8]

Conclusion

Ethyl 3-cyano-2-oxopropanoate is a promising yet underexplored building block in organic synthesis. Its trifunctional nature endows it with a rich and versatile reactivity, making it a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly heterocycles with potential applications in drug discovery. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation for researchers and scientists to understand its properties and to begin exploring its synthetic potential. Further research into the synthesis, reactivity, and applications of ethyl 3-cyano-2-oxopropanoate is warranted and is likely to uncover new and exciting avenues for chemical innovation.

References

-

Pharmaffiliates. Ethyl 3-cyano-2-oxopropanoate. [Link]

-

Chemsrc. Ethyl 3-cyano-2-oxopropanoate | CAS#:53544-13-1. [Link]

-

Chemsrc. Ethyl 3-cyano-2-oxopropanoate | CAS#:56290-86-9. [Link]

-

PubChem. Ethyl 3-cyanopropanoate. [Link]

-

PubChem. Ethyl 3-cyano-2-oxopropanoate. [Link]

-

ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

-

Exposome-Explorer. Ethyl Cyanoacetate, 98+% MSDS# 84598 Section 1 - Chemical Product and Company Identification. [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

-

Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

-

NJ.gov. Common Name: ETHYL CYANOACETATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. [Link]

-

ResearchGate. Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. [Link]

-

Organic Syntheses. ethyl cyanoacetate. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ethyl 3-cyano-2-oxopropanoate | C6H7NO3 | CID 11309560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-cyano-2-oxopropanoate | CAS#:56290-86-9 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

The Dynamic Equilibrium: An In-depth Technical Guide to Keto-Enol Tautomerism in Ethyl Cyanopyruvate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental principle of chemical isomerism, holds profound implications for the reactivity, stability, and biological activity of a vast array of organic molecules. This guide delves into the nuanced world of tautomeric equilibria with a specific focus on ethyl cyanopyruvate derivatives. These compounds, characterized by the presence of a β-keto-β-cyanocarboxylate moiety, serve as versatile intermediates in organic synthesis and as scaffolds in the design of novel therapeutic agents. As a Senior Application Scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth exploration of the factors governing the delicate balance between the keto and enol forms of these molecules. We will dissect the intricate interplay of electronic and steric effects of substituents, the profound influence of the solvent environment, and the spectroscopic techniques that allow for the precise quantification of this dynamic equilibrium. This guide is structured to empower researchers to understand, predict, and manipulate the tautomeric state of ethyl cyanopyruvate derivatives, thereby unlocking their full potential in drug discovery and chemical synthesis.

Introduction: The Significance of Tautomerism in Drug Discovery and Synthesis

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This seemingly simple phenomenon has far-reaching consequences in the pharmaceutical sciences. The specific tautomeric form of a drug molecule can dramatically influence its pharmacological and pharmacokinetic properties, including its ability to bind to a biological target, its solubility, and its metabolic stability.[1] The heterocyclic compounds that exhibit keto-enol tautomerism, in particular, play a crucial role in a variety of biological reactions and are foundational to the development of drugs for a wide range of diseases.[2]

Ethyl cyanopyruvate derivatives are a class of molecules that prominently display keto-enol tautomerism. Their unique structural feature, a ketone and a nitrile group positioned beta to each other relative to an ester carbonyl, creates a highly activated methylene group, facilitating the formation of a stable enol tautomer. The ability to control the position of this equilibrium is of paramount importance for chemists seeking to fine-tune the properties of these molecules for specific applications.

The Core Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form. However, in β-dicarbonyl compounds, such as ethyl cyanopyruvate derivatives, the enol form can be significantly stabilized through two key mechanisms:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester group, forming a stable six-membered ring-like structure.

The position of this equilibrium is highly sensitive to both the intrinsic structural features of the molecule and its external environment.

The Tautomeric Landscape of Ethyl Cyanopyruvate Derivatives

The tautomeric equilibrium of ethyl cyanopyruvate derivatives is a delicate balance influenced by electronic and steric factors, as well as the surrounding solvent.

The Influence of Substituents

The electronic nature of substituents on the aromatic ring of aryl-substituted ethyl cyanopyruvate derivatives can significantly impact the keto-enol equilibrium.

-

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, tend to stabilize the enol form. By withdrawing electron density from the aromatic ring, they increase the acidity of the enolic proton, strengthening the intramolecular hydrogen bond.

-

Electron-donating groups (EDGs) , such as methoxy or amino groups, generally favor the keto form. These groups increase electron density in the ring, which can destabilize the enol form.

The Decisive Role of the Solvent

The solvent in which an ethyl cyanopyruvate derivative is dissolved plays a critical role in determining the predominant tautomeric form. The general trend follows that:

-

Non-polar, aprotic solvents (e.g., chloroform, benzene) favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is not disrupted by solvent interactions, providing significant stabilization.

-

Polar, aprotic solvents (e.g., dimethyl sulfoxide, acetone) can shift the equilibrium towards the keto form. These solvents can act as hydrogen bond acceptors, competing with the intramolecular hydrogen bond of the enol.

-

Polar, protic solvents (e.g., methanol, water) strongly favor the keto form. These solvents can form strong intermolecular hydrogen bonds with the keto and ester carbonyl groups, effectively solvating and stabilizing the keto tautomer while disrupting the intramolecular hydrogen bond of the enol.

The following table summarizes the general trend of the keto-enol equilibrium for a hypothetical substituted ethyl cyanopyruvate derivative in various solvents.

| Solvent | Polarity | Hydrogen Bonding Ability | Predominant Tautomer |

| Chloroform-d (CDCl₃) | Low | Weak | Enol |

| Acetone-d₆ | High | Aprotic | Keto/Enol Mixture |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | High | Aprotic | Keto |

| Methanol-d₄ (CD₃OD) | High | Protic | Keto |

Spectroscopic Characterization of Tautomers

The distinct structural differences between the keto and enol forms of ethyl cyanopyruvate derivatives give rise to unique spectroscopic signatures, allowing for their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining the keto-enol ratio in solution. The keto and enol tautomers have distinct sets of proton signals.

-

Keto Form: Characterized by a signal for the methine proton (α-proton) adjacent to the ketone and nitrile groups, typically appearing around 4.5-5.5 ppm.

-

Enol Form: The most downfield signal is the enolic hydroxyl proton, which is involved in the intramolecular hydrogen bond and appears at a chemical shift of 12-15 ppm. The absence of a methine proton signal and the presence of this characteristic enolic proton signal are definitive indicators of the enol form.

The keto-enol ratio can be calculated by integrating the signals corresponding to unique protons of each tautomer.[1] The equilibrium constant (Keq) is then determined as the ratio of the enol concentration to the keto concentration.[3]

¹³C NMR spectroscopy also provides valuable information. The keto form will show a signal for the ketonic carbonyl carbon around 200 ppm, while the enolic carbon (C=C-OH) will appear further upfield.[2]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in both tautomers.

-

Keto Form: A strong absorption band for the C=O stretching of the ketone is typically observed around 1720-1740 cm⁻¹.

-

Enol Form: The spectrum will show a broad O-H stretching band around 3000-3400 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group. The C=O stretching frequency of the ester is often shifted to a lower wavenumber due to conjugation with the C=C double bond. A C=C stretching band will also be present around 1600-1650 cm⁻¹.

UV-Vis Spectroscopy

The extended conjugation in the enol form leads to a bathochromic (red) shift in the UV-Vis absorption spectrum compared to the keto form. This difference in absorption maxima can be used to study the tautomeric equilibrium, especially in different solvents.

Experimental Protocols

Synthesis of a Representative Ethyl Cyanopyruvate Derivative: Ethyl 2-cyano-3-(4-methoxyphenyl)-3-oxopropanoate

This protocol describes a Claisen-type condensation for the synthesis of an aryl-substituted ethyl cyanopyruvate derivative.

Materials:

-

Ethyl cyanoacetate

-

Methyl 4-methoxybenzoate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the reaction mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of reactants: To the stirred solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. After stirring for 15 minutes, add methyl 4-methoxybenzoate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with 1 M HCl until the pH is acidic.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Drying and concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Determination of Keto-Enol Equilibrium Constant by ¹H NMR

Materials:

-

Synthesized ethyl cyanopyruvate derivative

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)

-

NMR tubes

Procedure:

-

Sample preparation: Prepare solutions of the ethyl cyanopyruvate derivative in the deuterated solvents of interest at a known concentration (e.g., 10 mg/mL).

-

NMR acquisition: Acquire the ¹H NMR spectrum for each sample. Ensure the spectral window is wide enough to include the downfield enolic proton signal (up to 16 ppm).

-

Data processing: Process the NMR spectra, including phasing and baseline correction.

-

Integration: Integrate the signal corresponding to the methine proton of the keto form and a well-resolved signal of the enol form (e.g., the enolic OH proton or an aromatic proton with a distinct chemical shift).

-

Calculation of Keto-Enol Ratio: Calculate the molar ratio of the keto and enol forms by dividing the integral values by the number of protons they represent.

-

Calculation of Keq: Calculate the equilibrium constant (Keq) using the formula: Keq = [Enol] / [Keto].

Visualizing the Tautomeric Equilibrium and Experimental Workflow

Keto-Enol Tautomerism of Ethyl Cyanopyruvate

Caption: The reversible equilibrium between the keto and enol tautomers of ethyl cyanopyruvate.

Synthesis Workflow for Ethyl Cyanopyruvate Derivatives

Caption: A typical workflow for the synthesis of aryl-substituted ethyl cyanopyruvate derivatives.

NMR Analysis Workflow for Tautomer Quantification

Caption: Step-by-step workflow for the quantification of keto-enol tautomerism using ¹H NMR.

Conclusion: Harnessing Tautomerism for Molecular Design

The keto-enol tautomerism of ethyl cyanopyruvate derivatives is a dynamic and tunable equilibrium that profoundly influences their chemical and physical properties. A thorough understanding of the factors that govern this equilibrium—substituent effects and solvent polarity—is essential for researchers in organic synthesis and drug development. By leveraging spectroscopic techniques, particularly ¹H NMR, the tautomeric ratio can be precisely quantified, providing critical insights for molecular design and reaction optimization. The ability to predict and control the predominant tautomeric form opens up new avenues for the rational design of novel compounds with tailored reactivity and biological activity. This guide provides the foundational knowledge and practical protocols to empower scientists to explore and exploit the fascinating world of tautomerism in this important class of molecules.

References

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules. [Link]

-

Keto-enol content in solvents of different polarity. (n.d.). ResearchGate. [Link]

Sources

A Technical Guide to the Solubility of Sodium;ethyl 3-cyano-2-oxopropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium;ethyl 3-cyano-2-oxopropanoate is a versatile building block in modern synthetic organic chemistry, valued for its multiple reactive sites. As an ionic salt, its solubility characteristics are fundamentally different from its non-ionic counterpart, governing its utility in various reaction media. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this sodium enolate in common organic solvents. While specific quantitative solubility data for this compound is not widely published, this document synthesizes established physicochemical principles and expert insights to predict its solubility behavior. Furthermore, it delivers a robust, self-validating experimental protocol for researchers to precisely determine these parameters in their own laboratory settings, ensuring reliable and reproducible results.

Introduction: The Significance of Solubility for a Key Synthetic Intermediate

This compound, the sodium salt of a β-keto ester, serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules.[1] Its efficacy as a reactant is intrinsically linked to its ability to dissolve in a given solvent, as most chemical reactions are carried out in solution to ensure homogeneity and facilitate molecular interactions. Understanding and controlling the solubility of this salt is paramount for reaction optimization, process scale-up, and purification strategies in both academic research and industrial drug development.

The presence of the sodium cation transforms the organic molecule into an ionic compound, drastically altering its physical properties and solubility profile. This guide will first elucidate the molecular characteristics that dictate its solubility and then provide a practical framework for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of an ionic compound like this compound in an organic solvent is governed by a thermodynamic balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the constituent ions (solvation energy). A favorable dissolution process occurs when the solvation energy is sufficient to overcome the lattice energy. The widely cited principle of "like dissolves like" provides a reliable qualitative framework for predicting these interactions.[2]

Molecular Structure Analysis:

-

Ionic Nature: The primary structural feature is the ionic bond between the sodium cation (Na⁺) and the enolate anion of ethyl 3-cyano-2-oxopropanoate. This imparts a high degree of polarity to the molecule.

-

Enolate Anion: The negative charge on the enolate is delocalized across the oxygen and α-carbon atoms, with influence from the electron-withdrawing cyano (-C≡N) and ester (-COOEt) groups. This charge delocalization creates a large dipole moment.

-

Functional Groups: The molecule possesses several sites for potential solvent interaction: the negatively charged oxygen is a strong hydrogen bond acceptor, the nitrogen of the cyano group is a weak hydrogen bond acceptor, and the ester group provides a polar site.

Based on these features, the salt is expected to be most soluble in polar solvents capable of effectively solvating both the sodium cation and the enolate anion.

Predicted Solubility Trends

The following table provides a qualitative prediction of the solubility of this compound across different classes of organic solvents, based on established chemical principles.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents possess hydroxyl (-OH) groups that are excellent hydrogen bond donors, effectively solvating the enolate anion. Their high polarity and dielectric constants also facilitate the dissociation and solvation of the Na⁺ ion. |

| Polar Aprotic | Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to Low | These solvents have high dipole moments and can solvate the Na⁺ cation. However, they lack hydrogen bond donating ability, leading to weaker solvation of the enolate anion compared to protic solvents. Solubility is expected to be lower than in alcohols. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Very Low / Insoluble | These solvents lack polarity and the ability to form significant stabilizing interactions (like ion-dipole forces or hydrogen bonds) with the ionic solute. The energy required to overcome the crystal lattice energy would be far greater than the minimal solvation energy provided. |

This qualitative assessment serves as a crucial starting point for solvent selection in synthesis and purification processes. However, for precise applications, experimental determination is essential.

Experimental Determination of Solubility: A Validated Protocol

The absence of extensive published data necessitates a reliable in-house method for quantifying the solubility of this compound. The following protocol is designed as a self-validating system, incorporating best practices for accuracy and reproducibility, particularly addressing the potential for hygroscopicity, a common challenge with anhydrous organic salts.[1][3]

Principle: The Equilibrium Saturation Method

This method involves creating a saturated solution of the compound in the chosen solvent at a constant temperature. An excess of the solid solute is stirred in the solvent for a sufficient period to ensure equilibrium is reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined gravimetrically.

Materials and Equipment

-

Solute: this compound (anhydrous, high purity).

-

Solvents: High-purity, anhydrous organic solvents of interest.

-

Apparatus:

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate.

-

Jacketed reaction vessels or sealed vials.

-

Calibrated thermometer or temperature probe.

-

Analytical balance (± 0.1 mg).

-

Syringe filters (e.g., 0.22 µm PTFE) compatible with the solvent.

-

Glass syringes.

-

Pre-weighed glass sample vials with airtight caps.

-

Vacuum oven or desiccator.

-

Recommended: Glovebox or Schlenk line for handling hygroscopic materials.[1]

-

Step-by-Step Experimental Workflow

-

Preparation (Moisture Control):

-

Sample Preparation:

-

Add a precisely known volume or mass of the chosen anhydrous solvent to a sealed vial (e.g., 5.00 mL).

-

Add an excess amount of this compound to the solvent. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker or on the stirrer plate set to the desired temperature (e.g., 25°C).

-

Agitate the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Draw a specific volume of the clear supernatant liquid into a glass syringe (e.g., 2.00 mL).

-

Immediately attach a syringe filter and carefully dispense the filtered solution into a pre-weighed, labeled sample vial. Seal the vial immediately to prevent solvent evaporation.

-

-

Gravimetric Analysis:

-

Determine the mass of the vial containing the filtered solution.

-

Carefully evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant mass is achieved.

-

Reweigh the vial containing the dry solute residue.

-

-

Calculation:

-

Mass of dissolved solute: (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

-

Self-Validation and Trustworthiness

-

Reproducibility: Perform each measurement in triplicate to ensure the results are consistent and to calculate the standard deviation.

-

Equilibrium Confirmation: For a new solvent system, measure the concentration at multiple time points (e.g., 12, 24, 36 hours) to confirm that the system has reached a stable equilibrium.

-

Temperature Control: Maintain and record the temperature accurately throughout the experiment, as solubility is temperature-dependent.[4]

Visualizations

Intermolecular Forces Governing Solubility

The following diagram illustrates the key interactions involved in the dissolution of this compound in a polar protic solvent like ethanol.

Caption: Key intermolecular forces in the dissolution process.

Experimental Workflow for Solubility Determination

This flowchart outlines the critical steps of the validated experimental protocol.

Sources

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of Ethyl 3-cyano-2-oxopropanoate with Aldehydes using a Sodium-Based Catalyst

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation is a cornerstone in the edifice of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, a modification of the aldol condensation, involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base.[1] The resulting α,β-unsaturated products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, fine chemicals, and functional polymers. The strategic importance of the Knoevenagel condensation is underscored by its frequent application in the total synthesis of complex natural products with significant biological activity.

This application note provides a detailed protocol and scientific rationale for conducting the Knoevenagel condensation using a less commonly explored active methylene compound, ethyl 3-cyano-2-oxopropanoate, with a sodium-based catalyst. The presence of a β-keto group in addition to the cyano and ester functionalities in ethyl 3-cyano-2-oxopropanoate enhances the acidity of the α-protons, making it a highly reactive substrate for this transformation. We will delve into the mechanistic intricacies, provide a step-by-step experimental protocol, and discuss critical parameters for successful execution and optimization.

Mechanistic Insights: The Role of the Sodium Catalyst and Substrate Reactivity

The Knoevenagel condensation proceeds through a well-established multi-step mechanism, which is initiated by a basic catalyst. In the context of this protocol, a sodium-based catalyst, such as sodium ethoxide or sodium acetate, plays a crucial role in the initial deprotonation step.

-

Enolate Formation: The reaction commences with the abstraction of an acidic α-proton from the ethyl 3-cyano-2-oxopropanoate by the sodium catalyst. The presence of three electron-withdrawing groups (the ester, the ketone, and the cyano group) significantly increases the acidity of this proton, facilitating the formation of a resonance-stabilized enolate ion even with a mild base. The choice of a weak base is critical to prevent the self-condensation of the aldehyde reactant.[1]

-

Nucleophilic Attack: The newly formed enolate ion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.

-

Aldol Addition: The tetrahedral intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy adduct, which is an aldol.

-

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to afford the final, thermodynamically stable α,β-unsaturated product. This elimination is often spontaneous and drives the reaction to completion.

The reactivity of ethyl 3-cyano-2-oxopropanoate is expected to be high due to the pronounced acidity of the α-proton. However, the steric bulk of the substrate may influence the rate of the reaction, necessitating careful optimization of reaction conditions.

Reaction Mechanism Diagram:

Caption: The multi-step mechanism of the Knoevenagel condensation.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for similar active methylene compounds and is designed to be a robust starting point for your investigations.[3]

Materials and Reagents:

-

Ethyl 3-cyano-2-oxopropanoate

-

Aromatic or aliphatic aldehyde

-

Sodium ethoxide (or sodium acetate as a milder alternative)

-

Anhydrous ethanol

-

Diethyl ether (or ethyl acetate)

-

Anhydrous magnesium sulfate

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Experimental Workflow Diagram:

Sources

Application Notes & Protocols: Synthesis of Bioactive Pyrimidine Scaffolds from Ethyl 3-cyano-2-oxopropanoate

Executive Summary

Pyrimidine derivatives form the structural core of a vast array of pharmacologically active compounds and natural products, including nucleobases.[1] Their synthesis is a cornerstone of medicinal chemistry and drug development. This guide provides detailed protocols and expert insights into the synthesis of functionalized pyrimidine derivatives using ethyl 3-cyano-2-oxopropanoate (ethyl cyanopyruvate), a highly versatile and reactive trifunctional building block. We will explore the cyclocondensation reactions with urea and thiourea to yield key intermediates like 2,4-dioxo- and 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, which are pivotal precursors for novel therapeutics.[2][3]

The Strategic Advantage of Ethyl 3-cyano-2-oxopropanoate

Ethyl 3-cyano-2-oxopropanoate (CAS 56290-86-9) is an ester of pyruvic acid featuring three distinct reactive centers: an ester, a ketone, and a nitrile-activated methylene group.[4][5] This unique arrangement makes it an ideal C3 synthon for constructing heterocyclic systems. Its 1,3-dicarbonyl-like reactivity, enhanced by the electron-withdrawing nitrile group, facilitates efficient cyclocondensation reactions under relatively mild conditions. This avoids the need for more complex or expensive starting materials often required for similar heterocyclic syntheses.[6]

Core Synthetic Principle: The Cyclocondensation Pathway

The primary strategy for synthesizing the pyrimidine ring from ethyl 3-cyano-2-oxopropanoate involves a cyclocondensation reaction with a binucleophilic N-C-N fragment, such as urea or thiourea. This reaction is analogous to the well-established Biginelli reaction, which traditionally combines an aldehyde, a β-ketoester, and urea.[7][8] However, due to the inherent reactivity of the 2-oxo group in our substrate, an external aldehyde component is not required for the formation of the core tetrahydropyrimidine scaffold.

The general mechanism proceeds via initial condensation between one of the urea nitrogens and one of the carbonyl groups of the dicarbonyl component. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable heterocyclic pyrimidine ring.

Visualizing the General Reaction Mechanism

Caption: General mechanism for pyrimidine synthesis.

Application Protocol 1: Synthesis of Ethyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives

This protocol details the reaction of ethyl 3-cyano-2-oxopropanoate with urea to form a key pyrimidine scaffold, which is structurally related to the nucleobase uracil. These compounds are valuable precursors for a wide range of biologically active molecules.

Causality Behind Experimental Choices

-

Reactants: Urea provides the N1-C2-N3 backbone of the pyrimidine ring. Ethyl 3-cyano-2-oxopropanoate provides the C4-C5-C6 fragment.

-

Solvent: Absolute ethanol is selected as it effectively dissolves the reactants and facilitates heat transfer. Its protic nature can also assist in the reaction mechanism.

-

Catalyst: A catalytic amount of concentrated hydrochloric acid is used to protonate a carbonyl oxygen, thereby activating it for nucleophilic attack by urea. This acid-catalyzed pathway is a hallmark of the classical Biginelli reaction.[8][9]

-

Temperature: Reflux temperature is employed to provide the necessary activation energy for the condensation and dehydration steps, ensuring a reasonable reaction rate.

Detailed Step-by-Step Methodology

Materials:

-

Ethyl 3-cyano-2-oxopropanoate (1.0 eq)

-

Urea (1.2 eq)

-

Absolute Ethanol (approx. 15-20 mL per 0.01 mol of substrate)

-

Concentrated Hydrochloric Acid (3-4 drops)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Ice bath

Procedure:

-

To a 100 mL round-bottom flask, add ethyl 3-cyano-2-oxopropanoate (0.01 mol, 1.41 g).

-

Add absolute ethanol (20 mL) and stir until the reactant is fully dissolved.

-

Add urea (0.012 mol, 0.72 g) to the solution. Stir for 5 minutes.

-

Carefully add 3-4 drops of concentrated hydrochloric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results and Characterization

-

Yield: Typically 65-80%.

-

Appearance: A white to off-white crystalline solid.

-

Characterization:

-

IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (3200-3400), C≡N stretching (2220-2240), and multiple C=O stretching (1650-1750).

-

¹H NMR (DMSO-d₆): Expect to see signals for the ethyl group (triplet and quartet), aromatic/vinylic protons, and exchangeable N-H protons.

-

Mass Spectrometry: The molecular ion peak corresponding to the expected product should be observed.

-

Application Protocol 2: Synthesis of Ethyl 4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives

By substituting urea with thiourea, 2-thioxo derivatives can be synthesized. These "thiouracil" analogues are of significant interest in medicinal chemistry, particularly as scaffolds for kinase inhibitors.[2]

Principle and Rationale

The reaction mechanism is analogous to that with urea. Thiourea is a potent nucleophile, and the resulting thione group (C=S) in the product offers a valuable handle for further synthetic modifications, such as S-alkylation to introduce diverse side chains.[2] A basic catalyst like piperidine or potassium carbonate is often preferred for reactions involving thiourea to avoid its decomposition under strong acidic conditions.[2][10]

Detailed Step-by-Step Methodology

Materials:

-

Ethyl 3-cyano-2-oxopropanoate (1.0 eq)

-

Thiourea (1.2 eq)

-

Absolute Ethanol (approx. 20 mL per 0.01 mol of substrate)

-

Piperidine (3-4 drops) or Anhydrous K₂CO₃ (0.5 eq)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 3-cyano-2-oxopropanoate (0.01 mol, 1.41 g) and thiourea (0.012 mol, 0.91 g) in absolute ethanol (25 mL).

-

Add a few drops of piperidine as a basic catalyst.[10]

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, stirring continuously. Monitor the reaction by TLC.

-

Upon completion, allow the mixture to cool to room temperature. The product often precipitates directly from the solution.

-

Cool further in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum at 60 °C.

-

If the product does not precipitate, the solvent can be partially evaporated under reduced pressure, and the residue can be triturated with cold water to induce crystallization.

Expected Results and Characterization

-

Yield: Typically 70-85%.

-

Appearance: A pale yellow crystalline solid.

-

Characterization:

-

IR (KBr, cm⁻¹): Key peaks include N-H (3100-3300), C≡N (2215-2235), C=O (1640-1680), and C=S (thione) stretching (1150-1250).

-

¹H NMR (DMSO-d₆): Similar to the oxo-derivative, with characteristic shifts for the pyrimidine ring protons and exchangeable N-H protons.

-

Mass Spectrometry: Observation of the correct molecular ion peak for the sulfur-containing product.

-

General Experimental Workflow & Data Summary

The overall process from reaction setup to final product characterization follows a standardized workflow in synthetic organic chemistry.

Visualizing the Experimental Workflow

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S -arylamide hybrids as PIM-1 kinase inhibitor ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00021A [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ethyl 3-cyano-2-oxopropanoate | CAS#:56290-86-9 | Chemsrc [chemsrc.com]

- 5. Ethyl 3-cyano-2-oxopropanoate | C6H7NO3 | CID 11309560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. jetir.org [jetir.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. orientjchem.org [orientjchem.org]

Application Note & Protocols: A Guide to the Synthesis of 3-Cyano-Coumarins

Introduction: The Significance of the 3-Cyano-Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in nature and renowned for their broad spectrum of biological activities.[1] This versatile scaffold is a cornerstone in medicinal chemistry, materials science, and as fluorescent probes. Among the vast library of coumarin derivatives, the 3-cyano-coumarin moiety stands out as a particularly valuable synthetic intermediate.[2] The electron-withdrawing nature of the nitrile group at the C3 position significantly influences the molecule's reactivity and photophysical properties, while also serving as a versatile chemical handle for further molecular elaboration. The cyanide group can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles, making 3-cyano-coumarins a critical precursor for developing novel therapeutic agents and functional materials.[2]

This guide provides an in-depth exploration of the experimental procedures for synthesizing 3-cyano-coumarins, with a primary focus on the robust and widely adopted Knoevenagel condensation reaction. We will dissect the underlying reaction mechanism, present detailed, field-proven protocols, and offer expert insights to ensure successful and efficient synthesis.

The Primary Synthetic Route: Knoevenagel Condensation

While several named reactions can produce the coumarin core (e.g., Perkin, Pechmann reactions), the Knoevenagel condensation is the most direct and efficient method for introducing a cyano group at the 3-position.[1] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, in this case, malononitrile (propanedinitrile) or ethyl 2-cyanoacetate.[3][4]

Reaction Mechanism

The synthesis is a sequential cascade process involving a base-catalyzed condensation followed by an intramolecular cyclization.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Enolate Formation: A base (e.g., piperidine, sodium hydroxide) abstracts an acidic α-proton from the active methylene compound (malononitrile) to generate a resonance-stabilized carbanion (enolate).[6]

-

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the salicylaldehyde.

-

Aldol Addition & Dehydration: This attack forms an aldol-type intermediate which rapidly undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated styryl intermediate.

-

Intramolecular Cyclization: The phenolic hydroxyl group (-OH) of the salicylaldehyde moiety, in a key intramolecular step, attacks the electrophilic carbon of the nitrile group (or undergoes a conjugate addition), leading to the formation of the six-membered lactone ring characteristic of the coumarin scaffold.

Experimental Protocols & Workflows

Successful synthesis relies on precise execution. Below, we detail several robust protocols, ranging from classical methods to modern green chemistry approaches. The choice of protocol may depend on available equipment, desired scale, and environmental considerations.

Protocol 1: Classical Synthesis with Piperidine Catalyst

This is a widely cited and reliable method utilizing a basic organic catalyst in an alcohol solvent.

Materials:

-

Substituted Salicylaldehyde (10 mmol)

-

Malononitrile (10 mmol, 0.66 g)

-

Piperidine (0.5 mL)

-

Ethanol (25 mL)

-

Standard reflux apparatus, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted salicylaldehyde (10 mmol) and ethanol (25 mL). Stir until the aldehyde is fully dissolved.

-

Add malononitrile (10 mmol) to the solution, followed by the dropwise addition of piperidine (0.5 mL).

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot indicates reaction completion.

-

Once complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will typically form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Dry the crude product. For higher purity, recrystallize from hot ethanol or an appropriate solvent to yield the pure 3-cyano-coumarin derivative.

Protocol 2: Green Chemistry - Aqueous, One-Pot Synthesis

This environmentally benign protocol, adapted from the work of Fringuelli et al., uses water as the reaction medium, eliminating the need for organic solvents.[7]

Materials:

-

o-Hydroxybenzaldehyde (Salicylaldehyde) (10 mmol, 1.22 g)

-

Malononitrile (10 mmol, 0.66 g)

-

0.05 M Sodium Hydroxide (NaOH) aqueous solution (50 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Beaker, magnetic stirrer, hot plate

Procedure:

-

In a 250 mL beaker, combine the o-hydroxybenzaldehyde (10 mmol) and malononitrile (10 mmol) in the 0.05 M NaOH solution (50 mL).[7]

-

Vigorously stir the heterogeneous mixture at room temperature for 1-2 hours. The solution will typically turn a deep yellow or orange color.

-

After the initial stirring period, slowly acidify the mixture by adding concentrated HCl dropwise while stirring until the pH is approximately 1-2. This step is critical for inducing cyclization.

-

Heat the acidified mixture to 90°C with continued stirring for 1 hour.[7]

-

Allow the mixture to cool to room temperature, during which a solid product will precipitate.

-

Cool further in an ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water to remove any residual acid and salts.

-

Dry the product. The crude product is often of high purity (>98%), but can be further purified by recrystallization from ethanol or acetic acid if necessary.[7]

Protocol 3: Solvent-Free Mechanochemical Synthesis

This protocol leverages grinding to initiate the reaction, offering a rapid, efficient, and solventless alternative.[4]

Materials:

-

2-Hydroxybenzaldehyde derivative (10 mmol)

-

Malononitrile (10 mmol)

-

Basic Alumina (Al₂O₃) (2 g)

-

p-Toluenesulfonic acid (PTSA) (0.5 g)

-

Mortar and pestle

Procedure:

-

In a clean, dry mortar, combine the 2-hydroxybenzaldehyde (10 mmol), malononitrile (10 mmol), and basic alumina (2 g).[4]

-

Grind the mixture vigorously with the pestle for 5-10 minutes at room temperature. The mixture will typically become a colored, sticky paste as the Knoevenagel condensation proceeds.

-

To induce cyclization, add p-toluenesulfonic acid (PTSA) (0.5 g) to the mortar.[4]

-

Continue grinding for an additional 5-10 minutes. The paste will often solidify.

-

Scrape the solid material from the mortar and transfer it to a flask.

-

Add approximately 20 mL of cold water and stir to dissolve the PTSA and any water-soluble impurities.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 3-cyano-coumarin.

Data Analysis and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Comparison of Synthetic Protocols

| Protocol | Catalyst / Medium | Solvent | Conditions | Typical Yield | Advantages | Disadvantages |

| Classical | Piperidine | Ethanol / DMF | Reflux, 2-4 h | 80-95%[1] | High yield, reliable, well-established | Requires organic solvents, heating |

| Aqueous | NaOH (aq) / HCl | Water | RT then 90°C, 2-3 h | 85-98%[7] | Environmentally friendly, high purity, simple work-up | Requires vigorous stirring, biphasic |

| Solvent-Free | Basic Alumina / PTSA | None | Grinding, 10-20 min | ~90%[4] | Extremely fast, no solvent, energy efficient | May be less suitable for large-scale synthesis |

Table 2: Key Spectroscopic Data for 3-Cyano-coumarin (Unsubstituted)

| Technique | Expected Observation | Commentary |

| Molecular Weight | 171.15 g/mol [8] | Confirms the molecular formula C₁₀H₅NO₂. |

| Mass Spec (MS) | [M+H]⁺ at m/z 172.04[8] | Expected peak in ESI-MS positive mode. |

| IR Spectroscopy | ν ~2230-2220 cm⁻¹ (strong)ν ~1740-1720 cm⁻¹ (strong) | Characteristic sharp peak for the C≡N stretch.[9] Strong absorption for the lactone C=O stretch.[9] |

| ¹H NMR | δ ~8.5-8.8 ppm (s, 1H)δ ~7.3-7.9 ppm (m, 4H) | Singlet for the proton at the C4 position is highly characteristic. Multiplet for the four aromatic protons on the benzene ring. |

| UV-Vis / Fluorescence | Ex: ~406 nm, Em: ~450 nm (for 7-hydroxy derivative)[10] | Coumarins are often fluorescent; properties are highly substituent-dependent. |

Conclusion

The synthesis of 3-cyano-coumarins is a well-established and highly achievable process for researchers in organic and medicinal chemistry. The Knoevenagel condensation provides a robust and versatile platform for accessing this valuable scaffold. By selecting an appropriate protocol—whether a classical reflux, an environmentally benign aqueous method, or a rapid solvent-free approach—scientists can efficiently produce these key intermediates. The protocols and data presented in this guide offer a comprehensive framework for the successful synthesis, purification, and characterization of 3-cyano-coumarins, paving the way for further research and development in drug discovery and materials science.

References

-

Šarković, J., Verbić, T., & Zaviš, O. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Processes, 10(11), 2277. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. Molecules, 27(21), 7484. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-cyano-coumarin derivatives. [Link]

-

Singh, R., & Singh, O. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Scientific Research, 64(1), 276-281. [Link]

-

Brambilla, G., Fringuelli, F., Piermatti, O., & Pizzo, F. (1996). Simple and Efficient One-Pot Preparation of 3-Substituted Coumarins in Water. Heterocycles, 43(6), 1257-1263. [Link]

-

Organic Chemistry Portal. (n.d.). Coumarin synthesis. [Link]

-

Kumar, D., Batra, P., Sethi, S., & Sharma, P. (2023). Recent Advances in the Synthesis and Applications of 3-Cyanocoumarins. New Advances in Chemistry and Biochemistry Vol. 8. [Link]

-

Wang, C., et al. (2023). Study insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester. Molecular Catalysis, 544, 113168. [Link]

-

Singh, P., & Singh, J. (2007). A solvent free approach for Knoevenagel condensation: Facile synthesis of 3-cyano and 3-carbethoxycoumarins. Green Chemistry Letters and Reviews, 1(1), 47-50. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 203763, 3-Cyanocoumarin. [Link]

-

Yulizar, Y., et al. (2020). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 10(1), 8-13. [Link]

-

Fatima, S., et al. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers, 76(2), 655-669. [Link]

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stm.bookpi.org [stm.bookpi.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 3-Cyanocoumarin | C10H5NO2 | CID 203763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]

using sodium;ethyl 3-cyano-2-oxopropanoate as a malonic ester alternative

An Application Guide to Sodium;Ethyl 3-Cyano-2-Oxopropanoate: A Superior Synthon for Carbon-Carbon Bond Formation

Abstract

The malonic ester synthesis is a foundational method for the preparation of substituted carboxylic acids, yet it is often hampered by challenges such as harsh decarboxylation conditions and the potential for undesired dialkylation.[1][2] This application note presents this compound, the sodium enolate of ethyl 3-cyano-2-oxopropanoate (ethyl cyanopyruvate), as a highly reactive and versatile alternative to traditional malonic esters. We will explore the distinct physicochemical properties of this reagent, provide detailed, validated protocols for its application in alkylation reactions, and discuss the mechanistic advantages that enable milder reaction conditions and unique synthetic outcomes. This guide is intended for researchers in synthetic chemistry and drug development seeking advanced and efficient methodologies for constructing complex molecular architectures.

Introduction: Overcoming the Limitations of a Classic Reaction

For decades, chemists have relied on the enolate of diethyl malonate as a robust C2 synthon for forming new carbon-carbon bonds.[3] The process, involving deprotonation, alkylation, saponification, and thermal decarboxylation, is a cornerstone of organic synthesis.[2] However, the methodology is not without its drawbacks:

-

Harsh Decarboxylation: The final decarboxylation step often requires high temperatures and strongly acidic conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule.

-

Dialkylation: The mono-alkylated product still possesses an acidic proton, leading to potential over-alkylation, which complicates purification and reduces the yield of the desired product.[4]

-

Moderate Acidity: The acidity of the α-proton in diethyl malonate (pKa ~13) necessitates the use of strong alkoxide bases, limiting solvent choice and substrate scope.[4]